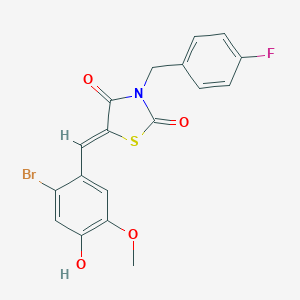
5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, commonly known as EFdA, is a potent antiviral agent that belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). It is a synthetic compound that was first discovered in 2005 and has since been the subject of extensive research due to its potential as a treatment for HIV/AIDS.
Mechanism of Action
EFdA works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. It does this by mimicking the natural nucleoside deoxyadenosine, which is incorporated into the viral DNA during replication. However, EFdA is much more effective than deoxyadenosine at inhibiting reverse transcriptase, which leads to the termination of viral DNA synthesis and the prevention of viral replication.
Biochemical and Physiological Effects:
EFdA has been shown to have a low toxicity profile and is well tolerated in animal studies. It has also been shown to have a long half-life, which means that it can be administered less frequently than other 5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. In addition, EFdA has been shown to have a high barrier to resistance, which means that it is less likely to develop drug-resistant strains of HIV.
Advantages and Limitations for Lab Experiments
One advantage of EFdA is that it is highly effective against drug-resistant strains of HIV, which makes it a promising candidate for the development of new HIV therapies. Another advantage is that it has a low toxicity profile and is well tolerated in animal studies. However, one limitation of EFdA is that it is a synthetic compound, which means that it may be more expensive to produce than other 5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.
Future Directions
There are several future directions for research on EFdA. One direction is to investigate its potential as a treatment for other viral infections, such as hepatitis B virus and herpes simplex virus. Another direction is to explore its potential as a long-acting HIV therapy, which would allow for less frequent dosing and improved patient adherence. Additionally, further research is needed to fully understand the mechanism of action of EFdA and to optimize its therapeutic potential.
Synthesis Methods
EFdA is synthesized through a multistep process that involves the reaction of 2-hydroxybenzaldehyde with ethyl cyanoacetate to form ethyl 3-(2-hydroxyphenyl)acrylate. This compound is then reacted with 4-fluorobenzylamine to form 3-(4-fluorobenzyl)-2-hydroxy-3-phenylpropanenitrile. The final step involves the reaction of this compound with thiosemicarbazide to form EFdA.
Scientific Research Applications
EFdA has been the subject of extensive research due to its potential as a treatment for HIV/AIDS. It has been shown to be highly effective against HIV-1 and HIV-2, including drug-resistant strains. In addition, EFdA has also been shown to be active against other viruses, such as hepatitis B virus and herpes simplex virus.
properties
Product Name |
5-(3-Ethoxy-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molecular Formula |
C19H16FNO4S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H16FNO4S/c1-2-25-15-5-3-4-13(17(15)22)10-16-18(23)21(19(24)26-16)11-12-6-8-14(20)9-7-12/h3-10,22H,2,11H2,1H3/b16-10- |
InChI Key |
JTDCLOGCUNOGPI-YBEGLDIGSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(3-chloro-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302089.png)
![N'-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302090.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302093.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)
![N'-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302096.png)

![5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302100.png)

![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)

![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)
